molecular formula C18H16BrNO4 B214532 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214532
M. Wt: 390.2 g/mol
InChI Key: VCTFKZQQSHHTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of tubulin polymerization. This process is critical for cell division, and inhibition of tubulin polymerization can lead to cell cycle arrest and ultimately cell death. Additionally, this compound has been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, this compound has been found to have anti-inflammatory activity through inhibition of cyclooxygenase-2 (COX-2) activity. Additionally, it has been reported to have neuroprotective effects through inhibition of amyloid-β aggregation, which is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. Additionally, its anti-inflammatory and neuroprotective effects make it a promising candidate for the development of drugs for the treatment of inflammatory and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is the development of new analogs with improved solubility and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a lead compound for the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory and neurodegenerative diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to assess its potential as a drug candidate.

Synthesis Methods

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process. One method involves the reaction of 5-bromo-1-ethyl-3-hydroxyindolin-2-one with 2-hydroxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product.

Scientific Research Applications

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer activity through inhibition of tubulin polymerization, which is a critical process for cell division. Additionally, this compound has been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C18H16BrNO4/c1-2-20-14-8-7-11(19)9-13(14)18(24,17(20)23)10-16(22)12-5-3-4-6-15(12)21/h3-9,21,24H,2,10H2,1H3

InChI Key

VCTFKZQQSHHTSE-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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